molecular formula C7H12Cl2N2 B1602320 N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride CAS No. 128739-16-2

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

Cat. No.: B1602320
CAS No.: 128739-16-2
M. Wt: 195.09 g/mol
InChI Key: OAQFZPRZKPZRJM-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is an organic compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine and is commonly used in various chemical and biological research applications. The compound is known for its ability to form stable salts and is often utilized in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride typically involves the reaction of N-Methyl-N-(4-pyridylmethyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:

N-Methyl-N-(4-pyridylmethyl)amine+2HClN-Methyl-N-(4-pyridylmethyl)amine dihydrochloride\text{N-Methyl-N-(4-pyridylmethyl)amine} + 2 \text{HCl} \rightarrow \text{this compound} N-Methyl-N-(4-pyridylmethyl)amine+2HCl→N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyridine compounds .

Scientific Research Applications

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(4-pyridylmethyl)amine
  • N-Methyl-4-pyridylmethylamine
  • N-Methyl-1-(pyridin-4-yl)methanamine

Uniqueness

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in various research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

N-methyl-1-pyridin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h2-5,8H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQFZPRZKPZRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590040
Record name N-Methyl-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128739-16-2
Record name N-Methyl-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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